Cas no 7692-89-9 (2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile)

2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile is a heterocyclic organic compound featuring a furan ring substituted with a phenyl group and a nitrile functionality. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive carbonyl and nitrile groups enable versatile transformations, including cyclization and nucleophilic addition reactions. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise modifications, making it useful in the development of biologically active molecules. Researchers value this compound for its synthetic flexibility and potential applications in medicinal chemistry and material science.
2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile structure
7692-89-9 structure
Product Name:2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile
CAS No:7692-89-9
MF:C11H7NO2
MW:185.178782701492
MDL:MFCD00100132
CID:889919
PubChem ID:2825069
Update Time:2025-06-11

2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile
    • 2-OXO-4-PHENYL-2,5-DIHYDRO-3-FURANCARBONITRILE
    • 5-oxo-3-phenyl-2H-furan-4-carbonitrile
    • 2-oxo-4-phenyl-2,5-dihydro-furan-3-carbonitrile
    • 2-oxo-4-phenyl-5H-furan-3-carbonitrile
    • MFCD00100132
    • SCHEMBL7606460
    • 3-Furancarbonitrile, 2,5-dihydro-2-oxo-4-phenyl-
    • Bionet2_000241
    • 7692-89-9
    • 5-oxidanylidene-3-phenyl-2H-furan-4-carbonitrile
    • A838896
    • FT-0636566
    • 7D-136
    • CS-0319444
    • J-510219
    • HMS1364K21
    • 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile, AldrichCPR
    • AKOS005070940
    • DTXSID30385019
    • SB61603
    • UVLDKEIZBJSYND-UHFFFAOYSA-N
    • DB-021470
    • 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile
    • MDL: MFCD00100132
    • Inchi: 1S/C11H7NO2/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5H,7H2
    • InChI Key: UVLDKEIZBJSYND-UHFFFAOYSA-N
    • SMILES: O1C(C(C#N)=C(C1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 185.04800
  • Monoisotopic Mass: 185.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 165-167°C
  • Boiling Point: 393.1±42.0 °C at 760 mmHg
  • Flash Point: 191.2±14.6 °C
  • PSA: 50.09000
  • LogP: 1.52058
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Security Information

2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Pricemore >>

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2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:7692-89-9)2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile
Order Number:A838896
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:44
Price ($):272.0
Email:sales@amadischem.com

Additional information on 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Introduction to 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile (CAS No. 7692-89-9)

2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 7692-89-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and utility in the development of novel therapeutic agents. The structural framework of 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile incorporates a fused ring system consisting of a furan ring substituted with an oxo group (C=O) at the 2-position, a phenyl group at the 4-position, and a nitrile group (–CN) at the 3-position. Such a configuration imparts unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and functionalization.

The synthesis of 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile typically involves multi-step organic reactions, often starting from readily available precursors such as phenylacetonitrile or related aromatic nitriles. The process commonly includes condensation reactions followed by cyclization steps to form the furan core. The introduction of the oxo group and the phenyl substituent can be achieved through various electrophilic or nucleophilic substitution reactions, depending on the synthetic route employed. The presence of the nitrile group not only contributes to the overall reactivity of the molecule but also serves as a handle for further derivatization, enabling the preparation of more complex pharmacophores.

In recent years, 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile has been extensively studied for its potential applications in medicinal chemistry. Its structural motif is reminiscent of several bioactive natural products and pharmaceutical compounds, suggesting that it may exhibit similar biological properties. Preliminary studies have indicated that this compound possesses inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery efforts targeting inflammatory diseases, neurological disorders, and other pathological conditions.

One of the most compelling aspects of 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile is its versatility as a building block in medicinal chemistry. The combination of functional groups within its structure allows for diverse chemical transformations, enabling researchers to tailor its properties for specific therapeutic applications. For instance, the nitrile group can be hydrolyzed to form a carboxylic acid or converted into an amine via reduction, while the oxo group can participate in oxidation or reduction reactions. Additionally, the phenyl ring provides opportunities for further substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

The interest in 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile has been further fueled by advances in computational chemistry and drug design methodologies. Molecular modeling studies have been conducted to explore its binding interactions with biological targets, providing insights into its potential pharmacological effects. These computational approaches have helped in optimizing its structure to enhance potency and selectivity while minimizing off-target effects. Furthermore, high-throughput screening (HTS) campaigns have been employed to identify derivatives of this compound that exhibit improved biological activity.

Recent experimental investigations have highlighted the therapeutic potential of 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile in several disease models. In particular, studies have demonstrated its ability to modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. This has opened up avenues for its development as an anti-inflammatory agent with potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preclinical studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile is another factor that has contributed to its popularity among researchers. The availability of efficient synthetic routes allows for rapid production of this compound in sufficient quantities for both laboratory-scale investigations and larger-scale applications. This accessibility has facilitated collaboration between academic institutions and pharmaceutical companies aiming to develop novel drugs based on this scaffold.

In conclusion, 2-Oxo... (CAS No. 7692...) represents a structurally intriguing and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an excellent candidate for further derivatization and drug development efforts aimed at addressing various human diseases. As our understanding of its chemical properties and biological activities continues to grow, 2-Oxo... is poised to play an increasingly important role in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:7692-89-9)2-Oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile
A838896
Purity:99%
Quantity:1g
Price ($):272.0
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